Oxan-4-ylmethanesulfonamide
Overview
Description
Oxan-4-ylmethanesulfonamide, also known as tetrahydro-2H-pyran-4-ylmethanesulfonamide, is a chemical compound with the molecular formula C6H13NO3S and a molar mass of 179.24 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a tetrahydropyran ring, making it a valuable intermediate in various chemical syntheses .
Scientific Research Applications
Oxan-4-ylmethanesulfonamide has several applications in scientific research:
Mechanism of Action
Target of Action
Oxan-4-ylmethanesulfonamide is a type of sulfonamide . Sulfonamides are known to primarily target bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) . This enzyme is involved in the synthesis of folic acid in bacteria. By inhibiting DHPS, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in DNA synthesis and ultimately inhibits bacterial growth .
Pharmacokinetics
Sulfonamides in general are well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound inhibits the production of nucleotides and thus DNA synthesis. This leads to a halt in bacterial replication and growth .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include pH levels, presence of other drugs, and individual patient factors such as age, kidney function, and genetic makeup . .
Biochemical Analysis
Biochemical Properties
Oxan-4-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, this compound has been shown to interact with sulfonamide-sensitive enzymes, leading to the inhibition of their activity . This interaction can result in the modulation of biochemical pathways and the alteration of cellular functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, which may result in altered cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and the modulation of biochemical pathways. For example, this compound can bind to specific enzyme active sites, inhibiting their activity and affecting downstream metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, this compound has been shown to inhibit enzymes involved in the sulfonamide metabolic pathway, leading to changes in the levels of metabolites and the overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it interacts with mitochondrial enzymes and affects cellular metabolism. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-ylmethanesulfonamide typically involves the reaction of tetrahydropyran-4-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfonamide product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
Oxan-4-ylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides and reduced or oxidized derivatives of the original compound .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide functional group and have similar chemical properties.
Sulfonimidates: These compounds also contain a sulfur atom bonded to nitrogen and oxygen, but with different structural features and reactivity.
Uniqueness
Oxan-4-ylmethanesulfonamide is unique due to its tetrahydropyran ring, which imparts distinct chemical and physical properties compared to other sulfonamides . This structural feature makes it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
oxan-4-ylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYDRYVJVDFNJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CS(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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